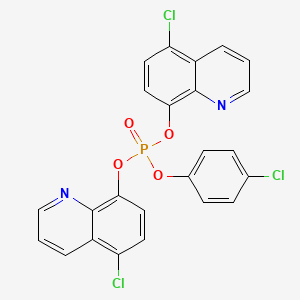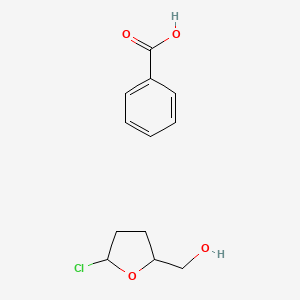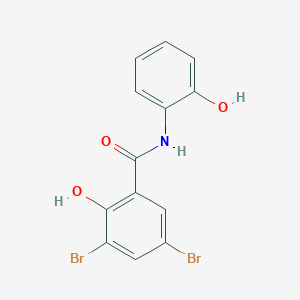
3,5-Dibromo-2-hydroxy-N-(2-hydroxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dibromo-2-hydroxy-N-(2-hydroxyphenyl)benzamide: is an organic compound belonging to the class of benzanilides. These compounds are characterized by an anilide group where the carboxamide group is substituted with a benzene ring. The molecular formula of this compound is C13H9Br2NO2, and it has a molecular weight of 371.03 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2-hydroxy-N-(2-hydroxyphenyl)benzamide typically involves the bromination of 2-hydroxy-N-(2-hydroxyphenyl)benzamide. The reaction is carried out using bromine in the presence of a suitable solvent like acetic acid. The reaction conditions include maintaining a temperature range of 0-5°C to control the rate of bromination and prevent over-bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with strict control over reaction conditions to ensure high yield and purity. The product is then purified using recrystallization techniques.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction of the bromine atoms can yield the corresponding hydroxybenzamide.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products:
Oxidation: Formation of dibromoquinones.
Reduction: Formation of 2-hydroxy-N-(2-hydroxyphenyl)benzamide.
Substitution: Formation of substituted benzamides with various functional groups.
科学研究应用
Chemistry: In chemistry, 3,5-Dibromo-2-hydroxy-N-(2-hydroxyphenyl)benzamide is used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs targeting specific biological pathways .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. Research is ongoing to develop new medications based on its structure .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. It is also employed in the production of dyes and pigments .
作用机制
The mechanism of action of 3,5-Dibromo-2-hydroxy-N-(2-hydroxyphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact pathways and molecular targets are still under investigation.
相似化合物的比较
2-Bromophenol: Shares the bromine and hydroxyl functional groups but lacks the amide linkage.
Benzanilide: Similar structure but without the bromine atoms.
Benzamide: Lacks the bromine and hydroxyl groups but has the amide linkage.
Uniqueness: 3,5-Dibromo-2-hydroxy-N-(2-hydroxyphenyl)benzamide is unique due to the presence of both bromine and hydroxyl groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in various research and industrial applications .
属性
CAS 编号 |
81260-57-3 |
|---|---|
分子式 |
C13H9Br2NO3 |
分子量 |
387.02 g/mol |
IUPAC 名称 |
3,5-dibromo-2-hydroxy-N-(2-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C13H9Br2NO3/c14-7-5-8(12(18)9(15)6-7)13(19)16-10-3-1-2-4-11(10)17/h1-6,17-18H,(H,16,19) |
InChI 键 |
AWXHGDOPFJRCNK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C(=CC(=C2)Br)Br)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{(4E)-4-[(Benzenesulfonyl)imino]cyclohexa-2,5-dien-1-ylidene}acetamide](/img/structure/B14413202.png)
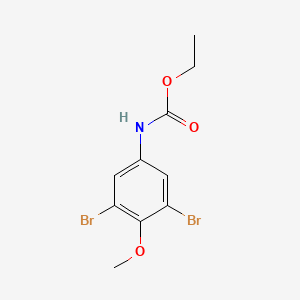
![4-Bromo-N-[(2-cyanoethoxy)methyl]benzamide](/img/structure/B14413210.png)
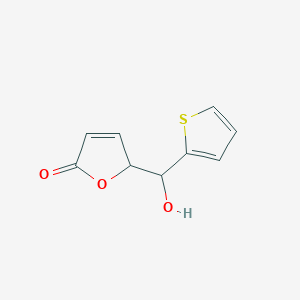
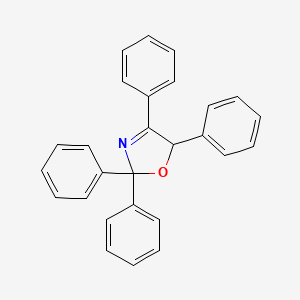
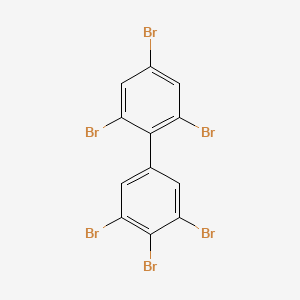
![8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14413243.png)
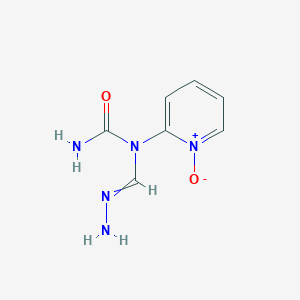
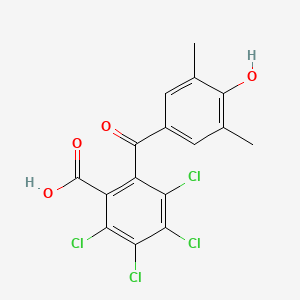
![7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.5]dec-6-ene](/img/structure/B14413258.png)
![(E)-1-(4-Methylphenyl)-2-{3-[(Z)-(4-methylphenyl)-ONN-azoxy]phenyl}diazene](/img/structure/B14413264.png)
